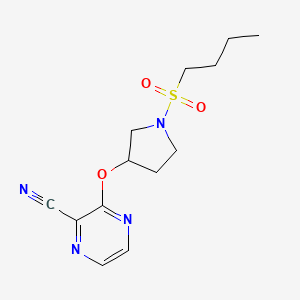

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(1-butylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S/c1-2-3-8-21(18,19)17-7-4-11(10-17)20-13-12(9-14)15-5-6-16-13/h5-6,11H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWGMLHZHCLLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibition of Kinase Activity

One of the primary applications of this compound is its role as an inhibitor of specific kinases, particularly the RIPK2 kinase. Research has shown that compounds similar to 3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can modulate RIPK2 activity, which is implicated in various signaling pathways related to inflammation and cell survival. This modulation can lead to decreased levels of pro-inflammatory cytokines such as TNFα, making it a potential candidate for anti-inflammatory therapies .

CRISPR/Cas9 Gene Editing

The compound has been utilized in studies involving CRISPR/Cas9 technology, where it aids in modifying genes to study their functions or develop new therapeutic strategies. For instance, it can be used in the context of gene expression regulation by targeting specific proteins involved in the CRISPR system . This application highlights its versatility in genetic engineering and molecular biology.

Pharmacological Studies

Research indicates that compounds with similar structural features exhibit significant pharmacological activities, including anti-cancer properties. The ability to inhibit certain kinases can lead to the suppression of tumor growth and metastasis, making this compound a subject of interest in oncology research .

Case Study 1: RIPK2 Modulation

A study investigated the effects of various PROTAC (proteolysis-targeting chimeras) compounds, including derivatives of pyrazine like this compound, on RIPK2 activity. The results demonstrated that these compounds could effectively degrade RIPK2, leading to reduced TNFα release from immune cells. This suggests a potential therapeutic application in treating autoimmune diseases or conditions characterized by excessive inflammation .

Case Study 2: Gene Editing Efficiency

In another research effort, the compound was tested for its ability to enhance CRISPR/Cas9 gene editing efficiency in HEK293 cell lines. The study reported that the inclusion of this pyrazine derivative improved the precision and efficiency of gene modifications, showcasing its utility in genetic research and therapeutic development .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Kinase Inhibition | Modulates RIPK2 activity; reduces inflammatory cytokines | Anti-inflammatory therapies |

| Gene Editing | Enhances CRISPR/Cas9 editing efficiency | Improved genetic research capabilities |

| Pharmacological Studies | Exhibits anti-cancer properties through kinase inhibition | Potential cancer therapeutics |

Mechanism of Action

The mechanism of action of 3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

All compounds share the pyrazine-2-carbonitrile backbone but differ in the substituent at position 3. Key analogs include:

Key Comparisons

Electronic and Steric Effects

- Parent Compound : The butylsulfonyl group is a strong electron-withdrawing substituent, enhancing solubility in polar solvents. Its linear butyl chain introduces moderate steric bulk .

- BK72498 : The 2-methylpyridine-3-carbonyl substituent introduces a basic nitrogen, which may enhance binding to acidic residues in enzymatic pockets .

Ring Size and Conformation

- The parent compound and most analogs use a 5-membered pyrrolidine ring, while CAS 2034435-97-5 () employs a 6-membered piperidine. Piperidine derivatives may exhibit greater conformational flexibility, affecting target binding and metabolic stability .

Physicochemical Properties

- Polarity : Sulfonamide-containing compounds (parent, ) are more polar than acylated derivatives (BK70039, BK72498), impacting solubility and membrane permeability.

- Molecular Weight : Analogs range from 296.35 g/mol () to 355.4 g/mol (). Higher molecular weight in bulky derivatives (e.g., ) may reduce oral bioavailability.

Biological Activity

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound with a complex structure that includes a pyrazine ring, a pyrrolidine ring, and a butylsulfonyl group. Its molecular formula is C13H18N4O3S, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H18N4O3S

- Molecular Weight : 310.37 g/mol

- CAS Number : 2034252-65-6

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The unique structural features of the compound allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function.

Potential Targets

- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptors : It may interact with various receptors, influencing neurotransmission and cellular signaling.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that related pyrazine derivatives possess significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

- Minimum inhibitory concentrations (MIC) for structurally related compounds have been reported as low as 6.25 μg/mL, indicating potent activity against resistant strains .

- Antitumor Activity :

-

Neurological Effects :

- The inhibition of nicotinic acetylcholine receptors by related compounds suggests potential applications in treating neurological disorders .

- These interactions may modulate neurotransmission, providing avenues for research into neuroprotective agents.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

Q & A

Basic: What synthetic strategies are recommended for preparing 3-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?

Answer:

A plausible route involves nucleophilic substitution at the pyrrolidine oxygen, followed by sulfonylation. For example:

Pyrrolidine activation : React 3-hydroxypyrrolidine with butylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form 1-(butylsulfonyl)pyrrolidin-3-ol.

Pyrazine coupling : Treat the activated pyrrolidine with 3-chloropyrazine-2-carbonitrile under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with catalytic sodium acetate to facilitate SN2 displacement .

Purification : Use column chromatography (e.g., hexanes/EtOAC with 0.25% Et3N) for isolation, as demonstrated in analogous pyrazine-pyrrolidine syntheses .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- 1H/13C NMR : Identify key protons (e.g., pyrrolidine methylenes, pyrazine aromatic protons) and carbons (e.g., nitrile carbon at ~110-120 ppm). Compare with similar compounds like 3,6-dichloropyrazine-2-carbonitrile .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch ~1350 cm⁻¹) and nitrile (C≡N stretch ~2220 cm⁻¹) groups .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Advanced: How can reaction yields be optimized for the sulfonylation step?

Answer:

- Solvent selection : Use acetic anhydride/acetic acid mixtures (as in ) to stabilize intermediates and reduce side reactions .

- Catalyst optimization : Replace sodium acetate with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the pyrrolidine oxygen.

- Temperature control : Monitor exothermic sulfonylation reactions to avoid decomposition.

Advanced: How to address regioselectivity challenges in pyrazine functionalization?

Answer:

- Directing groups : Introduce temporary substituents (e.g., halogens) at specific pyrazine positions to guide coupling reactions. demonstrates regioselective amidation using pyrazine-2,3-dicarboxamide derivatives .

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups for pyrrolidine nitrogen protection, as shown in tert-butyl piperazine-carboxylate syntheses .

Basic: What in vitro assays are appropriate for initial biological screening?

Answer:

- Kinase inhibition assays : Test against CHK1 or related kinases, inspired by structurally similar inhibitors like CCT244747 ( ) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or A549) to evaluate apoptotic effects.

Advanced: How to resolve contradictions between computational and experimental activity data?

Answer:

- DFT refinement : Recalculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to validate binding site predictions. highlights DFT-guided structural analysis for pyrazole derivatives .

- Orthogonal assays : Cross-validate kinase inhibition results with thermal shift assays (TSA) or surface plasmon resonance (SPR).

Advanced: What strategies mitigate NMR signal overlap in pyrrolidine-pyrazine systems?

Answer:

- 2D NMR techniques : Use HSQC (heteronuclear single quantum coherence) to correlate 1H and 13C signals for crowded regions (e.g., pyrrolidine methylenes) .

- Variable-temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C and −40°C.

Basic: How to assess compound stability under physiological conditions?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Light sensitivity : Store samples in amber vials and compare stability under UV/visible light exposure.

Advanced: Designing structure-activity relationship (SAR) studies for sulfonylpyrrolidine analogs

Answer:

- Core modifications : Replace butylsulfonyl with methylsulfonyl or aryl sulfonamide groups to probe steric/electronic effects.

- Pyrazine substitution : Introduce electron-withdrawing groups (e.g., Cl, CF3) at position 5 to enhance π-stacking with kinase ATP pockets .

Advanced: Addressing discrepancies in biological activity across cell lines

Answer:

- Proteomics profiling : Use Western blotting to assess downstream targets (e.g., p53, CDC25C) in resistant vs. sensitive cell lines.

- Metabolic stability : Evaluate cytochrome P450-mediated metabolism via liver microsome assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.